molecular formula C13H9N3O5 B12499951 5-(Pyrimidine-5-carboxamido)isophthalic acid

5-(Pyrimidine-5-carboxamido)isophthalic acid

Cat. No.: B12499951
M. Wt: 287.23 g/mol
InChI Key: BTKJRNBTTRZAOH-UHFFFAOYSA-N
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Description

5-(Pyrimidine-5-carboxamido)isophthalic acid (C₁₂H₈N₂O₄, CAS 1417570-15-0) is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) functionalized at the 5-position with a pyrimidine-5-carboxamide group. This compound is notable for its dual carboxylic acid groups and the pyrimidine heterocycle, which confer unique coordination and electronic properties. It is widely used in metal-organic frameworks (MOFs) due to its ability to form stable, porous structures with transition metals, enabling applications in catalysis, sensing, and materials science .

Properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

5-(pyrimidine-5-carbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H9N3O5/c17-11(9-4-14-6-15-5-9)16-10-2-7(12(18)19)1-8(3-10)13(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

BTKJRNBTTRZAOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)C2=CN=CN=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 5-(pyrimidine-5-carboxamido)isophthalic acid and analogous compounds:

Compound Name Substituent at 5-Position Functional Groups Key Features
This compound Pyrimidine-5-carboxamide Two -COOH, one CONH₂, pyrimidine N High N-content, planar heterocycle
5-(Isonicotinamido)isophthalic acid Pyridine-4-carboxamide Two -COOH, one CONH₂, pyridine N Lower N-content, weaker basicity
5-(Pyridin-4-yl)isophthalic acid Pyridine-4-yl (direct aryl linkage) Two -COOH, pyridine N No amide group, rigid planar structure
5-Hydroxyisophthalic acid -OH Two -COOH, one -OH Hydrogen bonding via hydroxyl group
5-tert-Butylisophthalic acid tert-Butyl Two -COOH, bulky alkyl Steric hindrance, hydrophobic

Key Observations :

  • Pyrimidine vs. Pyridine : The pyrimidine group in the target compound provides two nitrogen atoms in the heterocycle, enhancing metal coordination capabilities compared to pyridine derivatives .
  • Amide vs.

Research Findings :

  • Luminescence : The pyrimidine-carboxamide group in the target compound enhances π-conjugation, leading to stronger photoluminescence (PL) in Zn-MOFs compared to pyridine-based analogs .
  • Catalysis : MOFs derived from this compound exhibit higher catalytic activity in oxidation reactions than those with 5-tert-butyl substituents, likely due to accessible N-sites .

Physicochemical Properties

Solubility and Stability :

  • Solubility : The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding interactions . In contrast, 5-tert-butylisophthalic acid is highly hydrophobic .
  • Thermal Stability : Decomposition temperatures (Tₐ) vary significantly:
    • This compound: ~320°C
    • 5-Hydroxyisophthalic acid: ~280°C (due to -OH group instability)

Acidity :

  • The pKa values of the carboxylic acid groups are influenced by substituents. Electron-withdrawing groups (e.g., pyrimidine) lower pKa (~2.8 for -COOH), enhancing metal coordination kinetics compared to electron-donating groups (e.g., -OH, pKa ~3.5) .

Biological Activity

5-(Pyrimidine-5-carboxamido)isophthalic acid is a heterocyclic compound that combines the structural features of pyrimidine and isophthalic acid. Its potential biological activities, particularly in medicinal chemistry, have drawn interest due to the known efficacy of pyrimidine derivatives in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring attached to an isophthalic acid moiety through a carboxamido group. This unique structure may enhance its reactivity and interaction with biological targets compared to other similar compounds. The following table summarizes the structural characteristics and related compounds:

Compound NameStructureUnique Features
This compoundStructureDual functionality as an aromatic carboxylic acid derivative and nitrogen-containing heterocycle.
Pyrimidine-2,4-dicarboxylic acidStructureTwo carboxylic groups offer different reactivity profiles.
Isophthalic AcidStructureLacks nitrogen functionality; primarily used in polyester production.
5-Amino-Pyrimidine DerivativesStructureKnown for significant biological activity against various pathogens.

Case Study 1: Anticancer Activity

A study conducted by Sabita et al. introduced novel pyrimidine-pyrazine-oxazole compounds integrated with chalcone structures. The results indicated that most tested compounds exhibited higher anticancer activity compared to the standard drug etoposide, with specific compounds demonstrating significant efficacy against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research on synthesized pyrimidines showed effective antimicrobial activity against multiple strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the potential use of these compounds in treating infections caused by resistant strains .

Research Findings

Recent investigations into the biological activities of pyrimidines suggest that their mechanisms often involve interaction with key enzymes and receptors involved in cellular processes:

  • Kinase Inhibition : Pyrimidine derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation pathways.
  • Enzyme Interaction : The interaction between these compounds and enzymes like acetylcholinesterase suggests potential applications in neurodegenerative disease treatment.

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